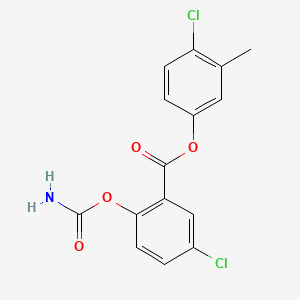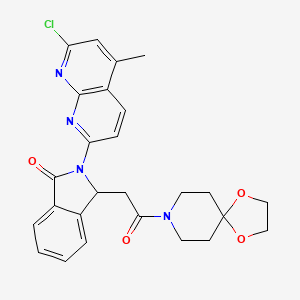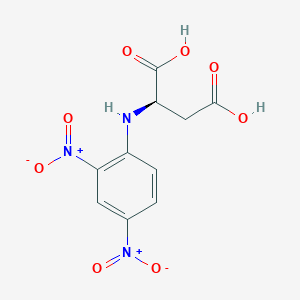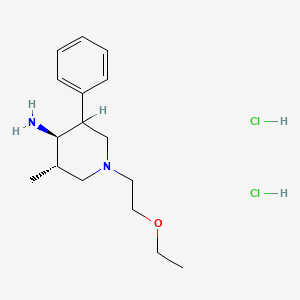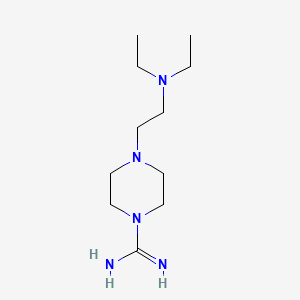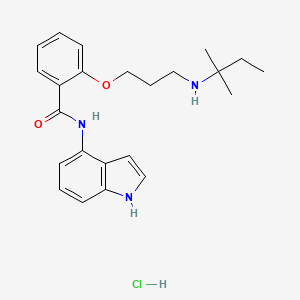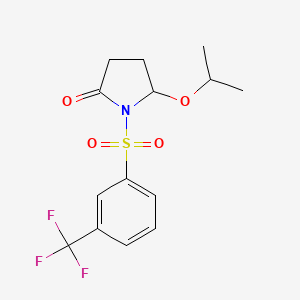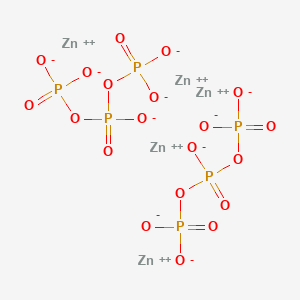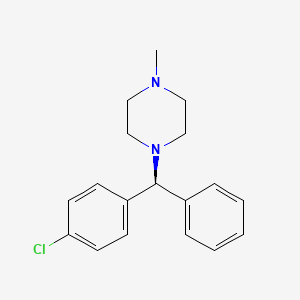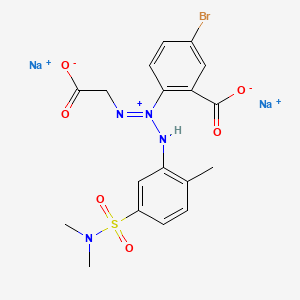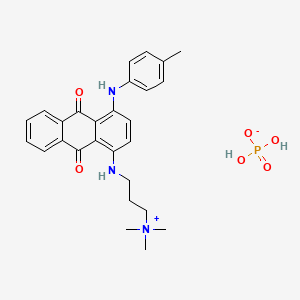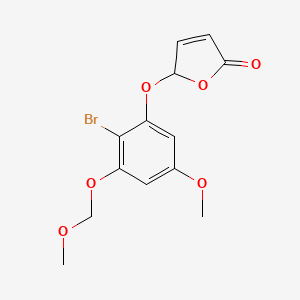
Platinum, (1,3-benzenedicarboxylato(2-)-O1,O2)(1,2-cyclopentanediamine-N,N')-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, (1,3-benzenedicarboxylato(2-)-O1,O2)(1,2-cyclopentanediamine-N,N’)- is a coordination compound that features a platinum center coordinated to a 1,3-benzenedicarboxylate ligand and a 1,2-cyclopentanediamine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (1,3-benzenedicarboxylato(2-)-O1,O2)(1,2-cyclopentanediamine-N,N’)- typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate(II), with 1,3-benzenedicarboxylic acid and 1,2-cyclopentanediamine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH adjusted to facilitate the formation of the desired coordination complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Platinum, (1,3-benzenedicarboxylato(2-)-O1,O2)(1,2-cyclopentanediamine-N,N’)- can undergo various chemical reactions, including:
Oxidation: The platinum center can be oxidized under certain conditions, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced, potentially altering the coordination environment around the platinum center.
Substitution: Ligands coordinated to the platinum center can be substituted with other ligands, depending on the reaction conditions and the nature of the substituting ligand.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of a platinum(IV) complex, while substitution reactions may yield new coordination compounds with different ligands.
Scientific Research Applications
Chemistry
In chemistry, Platinum, (1,3-benzenedicarboxylato(2-)-O1,O2)(1,2-cyclopentanediamine-N,N’)- is studied for its coordination chemistry and potential as a catalyst in various reactions. Its unique structure allows for interesting reactivity and coordination behavior.
Biology and Medicine
In the field of biology and medicine, this compound is of interest for its potential anticancer properties. Coordination compounds of platinum are well-known for their use in chemotherapy, and this compound may exhibit similar activity by interacting with DNA and disrupting cellular processes.
Industry
In industry, the compound may be explored for its potential use in materials science, particularly in the development of new materials with unique properties. Its coordination chemistry could be leveraged to create materials with specific functionalities.
Mechanism of Action
The mechanism of action of Platinum, (1,3-benzenedicarboxylato(2-)-O1,O2)(1,2-cyclopentanediamine-N,N’)- in biological systems likely involves the coordination of the platinum center to biomolecules such as DNA. This interaction can lead to the formation of cross-links within the DNA, disrupting its structure and function, ultimately leading to cell death. The specific molecular targets and pathways involved would depend on the exact nature of the interactions between the compound and the biological molecules.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that also interacts with DNA to exert its effects.
Carboplatin: Another platinum-based chemotherapy drug with a similar mechanism of action but different pharmacokinetic properties.
Oxaliplatin: A platinum compound used in chemotherapy with a different ligand structure, leading to distinct biological activity.
Uniqueness
Platinum, (1,3-benzenedicarboxylato(2-)-O1,O2)(1,2-cyclopentanediamine-N,N’)- is unique due to its specific ligand environment, which can influence its reactivity and interactions with biological molecules. The presence of the 1,3-benzenedicarboxylate and 1,2-cyclopentanediamine ligands may confer distinct properties compared to other platinum-based compounds, potentially leading to different biological activities and applications.
Properties
CAS No. |
108224-31-3 |
|---|---|
Molecular Formula |
C13H16N2O4Pt |
Molecular Weight |
459.36 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylate;cyclopentane-1,2-diamine;platinum(2+) |
InChI |
InChI=1S/C8H6O4.C5H12N2.Pt/c9-7(10)5-2-1-3-6(4-5)8(11)12;6-4-2-1-3-5(4)7;/h1-4H,(H,9,10)(H,11,12);4-5H,1-3,6-7H2;/q;;+2/p-2 |
InChI Key |
YQGXSYZYMOLARA-UHFFFAOYSA-L |
Canonical SMILES |
C1CC(C(C1)N)N.C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


